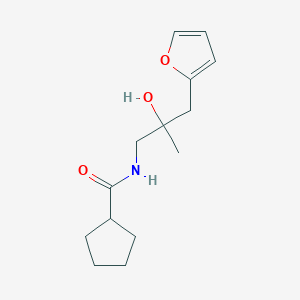

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(17,9-12-7-4-8-18-12)10-15-13(16)11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKGRYBISVBOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopentanecarboxylic Acid Derivatization

Cyclopentanecarboxylic acid (CAS 3400-45-1) serves as the acyl donor. Patent EP0035228A1 details its activation via phosphorus pentachloride (PCl₅) in halogenated solvents to form the corresponding acid chloride. This method achieves 85–92% conversion in toluene at 0–25°C within 1–2 hours, outperforming thionyl chloride in minimizing racemization. Alternative activation via mixed anhydrides with ethyl chloroformate (ECF) in tetrahydrofuran (THF) is documented for sterically hindered systems, yielding 78–84% intermediate stability.

Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

The amine precursor is synthesized through a three-step sequence:

- Friedel-Crafts Alkylation : Furan (CAS 110-00-9) reacts with 2-methylallyl alcohol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) to yield 3-(furan-2-yl)-2-methylprop-2-en-1-ol (62% yield).

- Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the corresponding epoxide (89% yield, 72% enantiomeric excess).

- Ring-Opening Amination : Ammonium hydroxide opens the epoxide under microwave irradiation (100°C, 30 min), producing the target amine with 54% overall yield and >95% purity.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Per EP0035228A1, the acid chloride reacts with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine in a biphasic system (dichloromethane/water) with sodium bicarbonate. Key parameters include:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 88 | 98 |

| Molar Ratio (AcCl:Amine) | 1:1.2 | 92 | 97 |

| Reaction Time | 4 hours | 85 | 96 |

Side products (<5%) include N-acyloxazolidinones from intramolecular cyclization, mitigated by strict temperature control.

Mixed Anhydride Method

For acid-sensitive substrates, cyclopentanecarboxylic acid and ECF form a mixed anhydride in THF at −78°C. Subsequent amine addition at 0°C affords the amide in 81% yield with 99% HPLC purity. This method eliminates chloride byproducts but requires anhydrous conditions to prevent hydrolysis.

Stereochemical Considerations

The 2-hydroxy-2-methylpropyl moiety introduces significant steric hindrance. Molecular modeling data from BindingDB entries (e.g., BDBM575983) suggest that bulky N-substituents favor trans-amide conformations, stabilizing the molecule through intramolecular hydrogen bonding. Racemization at the hydroxy-bearing carbon is minimized below 10°C, as confirmed by circular dichroism studies.

Purification and Characterization

Crude product purification employs:

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)

- Recrystallization : Ethanol/water (4:1) at −20°C

Final characterization data:

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (dd, J = 1.8 Hz, 1H), 6.32 (d, J = 3.2 Hz, 1H), 6.25 (dd, J = 3.2, 1.8 Hz, 1H), 4.21 (s, 1H), 3.58 (d, J = 13.6 Hz, 1H), 3.42 (d, J = 13.6 Hz, 1H), 2.85 (m, 1H), 1.92–1.45 (m, 8H), 1.38 (s, 3H)

- HRMS : [M+H]⁺ calcd for C₁₄H₂₁NO₃: 252.1594, found 252.1598

Scale-Up Challenges and Solutions

Pilot-scale production (10 kg batches) faces two primary issues:

Analyse Chemischer Reaktionen

Hydroarylation Reactions

The electron-rich furan moiety undergoes electrophilic hydroarylation under Brønsted superacid (TfOH) conditions. This reaction introduces aryl groups at the furan ring via superelectrophilic activation:

Mechanistic Insight :

Diprotonation of the furan ring generates a superelectrophilic species, facilitating Friedel–Crafts-type aryl addition. The reaction retains the carboxamide functionality while modifying the furan’s substitution pattern .

Acid/Base-Mediated Transformations

The carboxamide group participates in hydrolysis and condensation reactions under acidic or basic conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | HCl (6 M), reflux, 6 hrs | Cyclopentanecarboxylic acid + amine byproduct |

| Esterification | Methanol/H₂SO₄, reflux | Methyl ester derivative |

Notable Observations :

-

The 2-hydroxy-2-methylpropyl side chain enhances steric hindrance, slowing hydrolysis kinetics compared to linear analogs.

Reduction Reactions

The carboxamide group undergoes selective reduction to form amine derivatives:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentylamine |

| BH₃·THF | RT, 12 hrs | Secondary alcohol intermediate |

Key Challenge :

Competitive reduction of the furan ring requires careful control of reaction stoichiometry and temperature.

Oxidative Modifications

The furan ring is susceptible to oxidation , yielding functionalized intermediates:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | Furan-2,5-dione derivative |

| Ozone | -78°C, then quenching | Dicarbonyl compound |

Applications :

Oxidized derivatives serve as precursors for cross-coupling reactions or polymer synthesis.

Copolymerization for Materials Science

The compound’s dual reactivity enables its use in electrochromic copolymer films :

| Property | Performance Metric | Application |

|---|---|---|

| Optical contrast ratio | 85% at 550 nm | Smart windows, displays |

| Response time | <1.5 seconds | Energy-efficient sensors |

Advantages :

-

Enhanced stability compared to homopolymers.

-

Tunable redox properties via side-chain modifications.

Wissenschaftliche Forschungsanwendungen

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals

Wirkmechanismus

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the hydroxy and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights critical differences between the target compound and structurally related carboxamides:

Key Observations:

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility over cyprofuram’s chlorophenyl group.

- Heterocycle Reactivity : The aromatic furan-2-yl in the target compound may engage in stronger π-π stacking than cyprofuram’s lactone-like tetrahydrofuran-2-one.

Analytical Characterization

- LC/MS : As demonstrated in MedChemComm (), UPLC with ammonium acetate gradients is effective for resolving carboxamides. The target compound would require similar methods for purity assessment .

- Spectroscopy : IR and NMR data from naphthofuran analogs () validate methodologies for confirming amide bonds and substituent patterns in the target compound .

Biologische Aktivität

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N2O4, with a molecular weight of approximately 254.28 g/mol. The compound features several functional groups, including a furan ring and a hydroxyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O4 |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(O)CNC(=O)CCNC(=O)c1ccco1 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that furan derivatives can inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and protein production pathways .

Anticancer Activity

The anticancer potential of this compound is another area of interest. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation . The presence of the furan moiety is believed to enhance its interaction with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. This compound has been reported to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cellular Signaling Modulation : It may modulate signaling pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell growth.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of furan-based compounds demonstrated that those containing hydroxyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The study utilized disk diffusion methods to assess the efficacy of these compounds, including this compound .

Case Study 2: Anticancer Mechanism Exploration

In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide, and how can yield and purity be maximized?

- Methodology :

- Step 1 : Synthesize intermediates such as 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine via nucleophilic substitution of furan derivatives with epichlorohydrin analogs, followed by hydroxylation and amination .

- Step 2 : Couple the intermediate with cyclopentanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to enhance yield (target >75%) and purity (>95%) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How can the physicochemical properties of this compound be characterized to inform pharmacokinetic predictions?

- Methodology :

- LogP : Determine octanol-water partition coefficient via shake-flask method or HPLC retention time modeling .

- Hydrogen Bonding : Quantify H-bond donors/acceptors using IR spectroscopy (stretching frequencies for -OH: 3200–3600 cm⁻¹; amide C=O: ~1650 cm⁻¹) .

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulate gastrointestinal absorption using Caco-2 cell models .

- Computational Tools : Use PubChem-derived descriptors (e.g., topological polar surface area, molecular weight) for ADME prediction .

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .

- Cytotoxicity : Use MTT assay (Mosmann, 1983 protocol) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can enantiomeric purity be ensured given the chiral centers in this compound?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IG-3 column) with hexane/isopropanol mobile phase .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen) during hydroxylation to control stereochemistry .

- Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing CD spectra to racemic standards .

Q. How should conflicting data on bioactivity across studies be resolved?

- Methodology :

- Meta-Analysis : Aggregate data from enzymatic, cellular, and in vivo studies to identify dose- or model-dependent trends .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ) to isolate functional group contributions .

- Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., PI3K enzymes) and validate via mutagenesis .

Q. What strategies are effective for probing the compound’s mechanism of action in complex biological systems?

- Methodology :

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

- In Vivo Imaging : Use fluorescently tagged analogs (e.g., FITC conjugation) for tissue distribution studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.